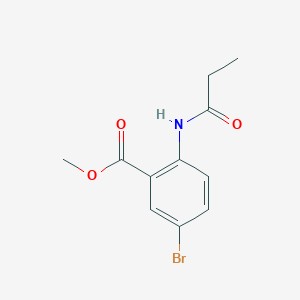
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid
概要
説明
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylmethyl Ether: The benzoic acid derivative is first reacted with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form the phenylmethyl ether.
Introduction of the Piperidinylsulfonyl Group: The intermediate is then treated with piperidine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions to introduce the piperidinylsulfonyl group.
Final Acidification: The resulting compound is then acidified to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidinyl group can be substituted with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
科学的研究の応用
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The phenylmethyl ether and piperidinylsulfonyl groups contribute to its binding affinity and reactivity with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
- 2-[(Phenylmethyl)oxy]-5-(1-morpholinylsulfonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-pyrrolidinylsulfonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-azepanyl-sulfonyl)benzoic acid
Uniqueness
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and applications in various fields.
特性
分子式 |
C19H21NO5S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C19H21NO5S/c21-19(22)17-13-16(26(23,24)20-11-5-2-6-12-20)9-10-18(17)25-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,22) |
InChIキー |
FNMISDNZCSFRLA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 7-oxabicyclo[2.2.1]hept-2-ene-5-sulfonate](/img/structure/B8635675.png)


![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B8635688.png)




![2-[1-(Benzenesulfonyl)indol-4-yl]oxyethanamine](/img/structure/B8635726.png)



![3-Bromo-8,8-dimethyl-8H-indolo[3,2,1-de]acridine](/img/structure/B8635761.png)

